[(3-Bromophenyl)sulfanyl]acetyl chloride [(3-Bromophenyl)sulfanyl]acetyl chloride
Brand Name: Vulcanchem
CAS No.: 62580-42-1
VCID: VC19468184
InChI: InChI=1S/C8H6BrClOS/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2
SMILES:
Molecular Formula: C8H6BrClOS
Molecular Weight: 265.56 g/mol

[(3-Bromophenyl)sulfanyl]acetyl chloride

CAS No.: 62580-42-1

Cat. No.: VC19468184

Molecular Formula: C8H6BrClOS

Molecular Weight: 265.56 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromophenyl)sulfanyl]acetyl chloride - 62580-42-1

Specification

CAS No. 62580-42-1
Molecular Formula C8H6BrClOS
Molecular Weight 265.56 g/mol
IUPAC Name 2-(3-bromophenyl)sulfanylacetyl chloride
Standard InChI InChI=1S/C8H6BrClOS/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2
Standard InChI Key MLPZOZYBFGTUJU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)SCC(=O)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of [(3-Bromophenyl)sulfanyl]acetyl chloride is C₈H₆BrClOS, with a molecular weight of 265.55 g/mol. The structure comprises:

  • A 3-bromophenyl group providing aromatic stability and electrophilic substitution sites.

  • A sulfanyl bridge (-S-) linking the aromatic ring to the acetyl chloride moiety.

  • An acetyl chloride (-COCl) group, a highly reactive acylation agent.

Structural Analysis

Spectroscopic characterization (e.g., NMR, IR) confirms the presence of key functional groups:

  • ¹H NMR: Signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (-S-CH₂-COCl) .

  • IR: Stretching vibrations at 1,740 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br), and 1,150 cm⁻¹ (S-C) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Formation of (3-Bromophenyl)sulfanyl Acetic Acid:
    Reacting 3-bromothiophenol with chloroacetic acid in alkaline conditions:

    3-BrC₆H₄SH+ClCH₂COOHNaOH3-BrC₆H₄-S-CH₂COOH+HCl\text{3-BrC₆H₄SH} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH}} \text{3-BrC₆H₄-S-CH₂COOH} + \text{HCl}
  • Conversion to Acyl Chloride:
    Treating the carboxylic acid with thionyl chloride (SOCl₂):

    3-BrC₆H₄-S-CH₂COOH+SOCl₂3-BrC₆H₄-S-CH₂COCl+SO₂+HCl\text{3-BrC₆H₄-S-CH₂COOH} + \text{SOCl₂} \rightarrow \text{3-BrC₆H₄-S-CH₂COCl} + \text{SO₂} + \text{HCl}

    This method yields high purity (>95%) and scalability for industrial applications .

Optimization Considerations

  • Temperature Control: Reactions are performed at 0–5°C to minimize side reactions.

  • Solvent Choice: Dichloromethane or toluene enhances reaction efficiency .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Density (25°C)1.547 g/mL
Melting Point45–48°C
Flash Point>110°C
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

Reactivity Profile

  • Acylation: Reacts with amines, alcohols, and thiols to form amides, esters, and thioesters.

  • Nucleophilic Substitution: Bromine atom participates in Suzuki-Miyaura couplings .

  • Hydrolysis: Rapidly hydrolyzes in water to [(3-bromophenyl)sulfanyl]acetic acid and HCl .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antifungal Agents: Derivatives exhibit activity against Candida albicans (MIC: 8–16 µg/mL) .

  • Antibacterial Scaffolds: Used to synthesize benzothiazole conjugates with broad-spectrum activity .

Agrochemical Development

  • Herbicides: Serves as a precursor in sulfonylurea-based herbicides targeting acetolactate synthase .

Materials Science

  • Polymer Modification: Introduces sulfur moieties into polymers to enhance thermal stability.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
Benzothiazole-2-thiolHeterocyclic sulfur ringAntifungal agents
Thioacetic AcidSimpler structure (no bromine)Organic synthesis
4-Bromophenylthioacetic AcidPositional isomerismDrug development

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